molecular formula C27H28N4O6S B2563342 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-43-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2563342
CAS No.: 533870-43-8
M. Wt: 536.6
InChI Key: LZSMYZLOXXIOGN-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H28N4O6S and its molecular weight is 536.6. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

Compounds with the 1,3,4-oxadiazole ring, like the derivatives discussed in the study by Karanth et al. (2019), have been characterized for their crystal structures and evaluated for biological activities, including antioxidant and antibacterial properties. These insights can guide the exploration of similar compounds in developing new antibacterial and antioxidant agents (Karanth et al., 2019).

Photoinduced Molecular Rearrangements

Research by Vivona et al. (1997) on 1,2,4-oxadiazoles has explored photoinduced molecular rearrangements, which are critical for understanding chemical reactions under light irradiation and could be relevant for developing light-responsive materials or molecules (Vivona et al., 1997).

Inhibition Effects on Human Carbonic Anhydrase Isoforms

The study by Ulus et al. (2016) on acridine-acetazolamide conjugates, including those related to the 1,3,4-thiadiazol-2-yl moiety, reveals their potential as inhibitors of carbonic anhydrases, pointing to therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Ulus et al., 2016).

Anticancer Evaluation

The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against several cancer cell lines indicate the potential of similar compounds in cancer research. This suggests that related compounds could be synthesized and evaluated for their anticancer properties (Ravinaik et al., 2021).

Corrosion Inhibition

Compounds containing 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties, providing insights into their potential applications in protecting metals from corrosion, which could be relevant for industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)25(32)28-27-30-29-26(37-27)23-15-12-21(35-3)16-24(23)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSMYZLOXXIOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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